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molecular formula C4H7F3O3 B8618093 2-(Trifluoromethyl)-1,2,3-propanetriol

2-(Trifluoromethyl)-1,2,3-propanetriol

Cat. No. B8618093
M. Wt: 160.09 g/mol
InChI Key: TYDDZNRRPMJOSB-UHFFFAOYSA-N
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Patent
US07947727B2

Procedure details

1,1,1-Trifluoro-3-[(benzyl)oxy]-2-{[(benzyl)oxy]methyl}-2-propanol (1.3 kg, 3.82 mol, 1.0 eq.) was placed in a 10 L flange flask equipped with a overhead stirrer, followed by ethanol (4.5 L). 10% palladium on carbon (27 g) was added under Argon atmosphere. The reaction was then subjected to hydrogenolysis at atmospheric pressure (6 balloons) and stirred overnight at 50° C. (the balloons were topped up repeatably during the day). 1H NMR showed completion of reaction had been reached after 1 week, required additional 10% palladium on carbon (4 g). The reaction mixture was filtered through a pad of celite and washed with ethanol (2.5 L). The filtrate was concentrated under reduced pressure to give an oil. This was placed under high vacuum overnight to obtain a solid material. Toluene (1.5 L) was added and the mixture heated until the solid dissolved (˜60° C.), 2 layers were observed. The mixture was stirred using a magnetic stirrer and cooled using an ice-water bath, where a solid precipitated. The solid was broken up and stirred for a further 30 minutes, then isolated by filtration. The solid was washed with toluene (250 ml) and petroleum ether (250 ml). The solid was dried under high vacuum overnight to yield desired product (465 g).
Name
1,1,1-Trifluoro-3-[(benzyl)oxy]-2-{[(benzyl)oxy]methyl}-2-propanol
Quantity
1.3 kg
Type
reactant
Reaction Step One
Quantity
4.5 L
Type
reactant
Reaction Step Two
Quantity
27 g
Type
catalyst
Reaction Step Three
Quantity
4 g
Type
catalyst
Reaction Step Four
Quantity
1.5 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:24])([F:23])[C:3]([CH2:14][O:15]CC1C=CC=CC=1)([OH:13])[CH2:4][O:5]CC1C=CC=CC=1.C(O)C>[Pd].C1(C)C=CC=CC=1>[F:1][C:2]([F:24])([F:23])[C:3]([OH:13])([CH2:14][OH:15])[CH2:4][OH:5]

Inputs

Step One
Name
1,1,1-Trifluoro-3-[(benzyl)oxy]-2-{[(benzyl)oxy]methyl}-2-propanol
Quantity
1.3 kg
Type
reactant
Smiles
FC(C(COCC1=CC=CC=C1)(O)COCC1=CC=CC=C1)(F)F
Step Two
Name
Quantity
4.5 L
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
27 g
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
4 g
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
1.5 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred overnight at 50° C. (the balloons
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a overhead stirrer
CUSTOM
Type
CUSTOM
Details
completion of reaction
WAIT
Type
WAIT
Details
had been reached after 1 week
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of celite
WASH
Type
WASH
Details
washed with ethanol (2.5 L)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
This was placed under high vacuum overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to obtain a solid material
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated until the solid
DISSOLUTION
Type
DISSOLUTION
Details
dissolved (˜60° C.), 2 layers
STIRRING
Type
STIRRING
Details
The mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
where a solid precipitated
STIRRING
Type
STIRRING
Details
stirred for a further 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
isolated by filtration
WASH
Type
WASH
Details
The solid was washed with toluene (250 ml) and petroleum ether (250 ml)
CUSTOM
Type
CUSTOM
Details
The solid was dried under high vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(C(CO)(CO)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 465 g
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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